Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate
CAS No.:
Cat. No.: VC18591907
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO3 |
|---|---|
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate |
| Standard InChI | InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3 |
| Standard InChI Key | HHPPBWONVBGMFA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C=C(C=CC1=O)Cl |
Introduction
Synthesis and Optimization
Primary Synthesis Pathway
The synthesis typically begins with 5-chloro-2-pyridinecarboxylic acid as the starting material. Esterification with ethanol under acidic or catalytic conditions yields the target compound. A standard protocol involves:
-
Refluxing 5-chloro-2-pyridinecarboxylic acid with excess ethanol in the presence of concentrated sulfuric acid as a catalyst.
-
Purification via vacuum distillation or recrystallization to achieve >90% purity.
Reaction Equation:
Process Optimization
Key parameters influencing yield and purity include:
-
Temperature: Optimal reflux temperature ranges between 80–110°C .
-
Molar Ratio: A 1:3 molar ratio of acid to ethanol minimizes side reactions.
-
Catalyst: Sulfuric acid (5–10% v/v) or p-toluenesulfonic acid (PTSA) improves reaction kinetics.
Table 1: Synthesis Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80–110°C | 85–92 | 90–95 |
| Reaction Time | 4–6 hours | 88 | 93 |
| Catalyst Loading | 5–10% H₂SO₄ | 90 | 94 |
Structural and Spectroscopic Analysis
X-ray Crystallography
While direct crystallographic data for this compound is unavailable, analogous pyridone derivatives exhibit planar pyridine rings with bond lengths of 1.34 Å (C=O) and 1.73 Å (C-Cl) . The ester group adopts a staggered conformation to minimize steric hindrance.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (pyridone C=O).
-
NMR (Predicted):
-
¹H NMR: δ 1.3 (t, 3H, CH₃), 4.2 (q, 2H, OCH₂), 4.8 (s, 2H, CH₂CO), 6.5 (d, 1H, pyridone-H), 7.9 (d, 1H, pyridone-H).
-
¹³C NMR: δ 14.1 (CH₃), 61.5 (OCH₂), 63.8 (CH₂CO), 115–150 (pyridone carbons), 170.2 (C=O ester).
-
Comparison with Structural Analogues
Table 2: Comparative Analysis of Pyridone Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume